molecular formula C9H9BrN2O B15173046 1-(4-Bromophenyl)aziridine-2-carboxamide CAS No. 933453-54-4

1-(4-Bromophenyl)aziridine-2-carboxamide

Cat. No.: B15173046
CAS No.: 933453-54-4
M. Wt: 241.08 g/mol
InChI Key: LLGRJHLBBNYFEF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)aziridine-2-carboxamide typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 4-bromo-N-chloroacetylaniline This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)aziridine-2-carboxamide undergoes several types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.

    Substitution Reactions: The bromine atom on the phenyl ring can undergo substitution reactions with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in ring-opening reactions.

    Bases: Sodium hydroxide or potassium carbonate can be used to facilitate ring-opening and substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.

    Substituted Phenyl Derivatives: Substitution of the bromine atom can lead to a variety of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)aziridine-2-carboxamide involves the alkylation of thiol groups on proteins. This alkylation can inhibit the function of protein disulfide isomerases (PDIs), which are enzymes involved in the formation and rearrangement of disulfide bonds in proteins. Inhibition of PDIs can disrupt the proper folding of proteins, leading to cell death, particularly in cancer cells where PDIs are overexpressed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)aziridine-2-carboxamide is unique due to the presence of the bromine atom on the phenyl ring, which can undergo further functionalization. Additionally, the combination of the aziridine ring and the carboxamide group provides a versatile scaffold for the development of new compounds with potential biological activity.

Properties

CAS No.

933453-54-4

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

1-(4-bromophenyl)aziridine-2-carboxamide

InChI

InChI=1S/C9H9BrN2O/c10-6-1-3-7(4-2-6)12-5-8(12)9(11)13/h1-4,8H,5H2,(H2,11,13)

InChI Key

LLGRJHLBBNYFEF-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C2=CC=C(C=C2)Br)C(=O)N

Origin of Product

United States

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